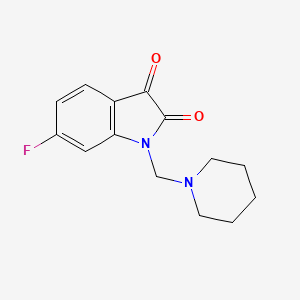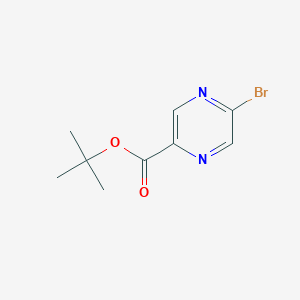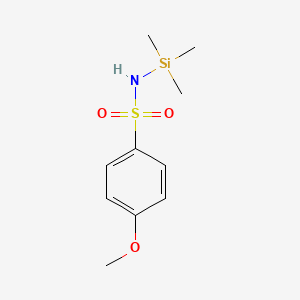
3-(((3-Hydroxypropyl)amino)methyl)-5,7-dimethylquinolin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((3-Hydroxypropyl)amino)methyl)-5,7-dimethylquinolin-2-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core substituted with hydroxypropyl and amino groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3-Hydroxypropyl)amino)methyl)-5,7-dimethylquinolin-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using 3-chloropropanol and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(((3-Hydroxypropyl)amino)methyl)-5,7-dimethylquinolin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Acyl chlorides, alkyl halides, and acid anhydrides.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of amides, secondary amines, and other substituted derivatives.
Applications De Recherche Scientifique
3-(((3-Hydroxypropyl)amino)methyl)-5,7-dimethylquinolin-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(((3-Hydroxypropyl)amino)methyl)-5,7-dimethylquinolin-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Compounds such as 2-methylquinoline and 8-hydroxyquinoline share structural similarities with 3-(((3-Hydroxypropyl)amino)methyl)-5,7-dimethylquinolin-2-ol.
Aminomethylated Compounds: Compounds like N-methyl-3-aminopropanol and N-ethyl-3-aminopropanol have similar aminomethyl groups.
Uniqueness
This compound is unique due to the combination of its quinoline core with hydroxypropyl and aminomethyl groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H20N2O2 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
3-[(3-hydroxypropylamino)methyl]-5,7-dimethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H20N2O2/c1-10-6-11(2)13-8-12(9-16-4-3-5-18)15(19)17-14(13)7-10/h6-8,16,18H,3-5,9H2,1-2H3,(H,17,19) |
Clé InChI |
AEWRUAXBRKKOMS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C(C(=O)NC2=C1)CNCCCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11858046.png)
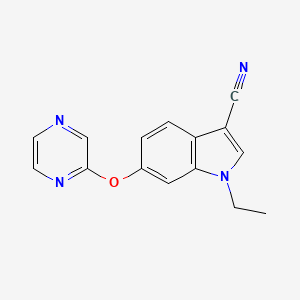
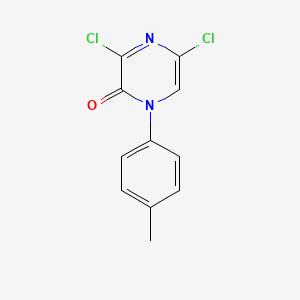
![tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate](/img/structure/B11858068.png)
![3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11858074.png)
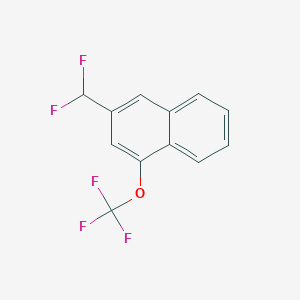
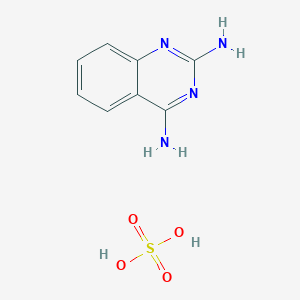
![tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11858090.png)
